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Introduction
Beta-casomorphins are opioid peptides derived from the digestion of β-casein, a major

protein found in milk. Their discovery in the late 1970s opened up a new area of research into

the physiological effects of food-derived bioactive peptides. These peptides, particularly beta-
casomorphin-7 (BCM-7), are known to interact with opioid receptors in the nervous,

endocrine, and immune systems, exhibiting a range of biological activities. This technical guide

provides an in-depth history of the discovery of beta-casomorphins, detailing the key

experiments, methodologies, and quantitative data that have shaped our understanding of

these intriguing compounds.

The Initial Discovery: Isolation and Characterization
The pioneering work on beta-casomorphins was conducted by a team of researchers in the

late 1970s. In 1979, Brantl, Teschemacher, Henschen, and Lottspeich published a series of

seminal papers detailing the isolation and characterization of opioid-like substances from an

enzymatic digest of bovine casein.

A material exhibiting opioid activity in the guinea pig ileum longitudinal muscle-myenteric plexus

preparation was extracted from a commercial casein peptone, a product of enzymatic digestion

of casein. The researchers successfully isolated and purified several opioid-active, pronase-

resistant compounds. The primary amino acid sequence of the most abundant heptapeptide
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was determined to be Tyr-Pro-Phe-Pro-Gly-Pro-Ile, which was named beta-casomorphin.[1]

This sequence corresponds to residues 60-66 of bovine β-casein.

Further investigation revealed that a shorter pentapeptide, with the sequence Tyr-Pro-Phe-Pro-

Gly, exhibited even higher opioid activity than the original heptapeptide.[2]

The A1/A2 Beta-Casein Hypothesis and BCM-7
Release
A significant development in beta-casomorphin research was the understanding of how these

peptides are released from different genetic variants of β-casein. The two most common

variants in dairy cattle are A1 and A2. The key difference between them lies at position 67 of

the protein chain: A1 β-casein has a histidine residue, while A2 β-casein has a proline residue.

This single amino acid substitution has a profound impact on the enzymatic digestion of β-

casein. The peptide bond preceding histidine in A1 β-casein is more susceptible to cleavage by

digestive enzymes like pepsin and elastase. This cleavage readily releases the heptapeptide

beta-casomorphin-7. In contrast, the proline at position 67 in A2 β-casein makes this bond

resistant to enzymatic hydrolysis, thus significantly reducing the release of BCM-7.

Quantitative Data on Opioid Activity
The opioid activity of beta-casomorphins has been quantified using various in vitro assays,

primarily the guinea pig ileum and mouse vas deferens bioassays, as well as radioligand

binding assays to determine their affinity for different opioid receptor subtypes. Beta-
casomorphins have been shown to be selective agonists for the μ-opioid receptor.
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Peptide
Guinea Pig
Ileum (IC50,
μM)

Mouse Vas
Deferens
(IC50, μM)

μ-Opioid
Receptor
(Ki, nM)

δ-Opioid
Receptor
(Ki, nM)

κ-Opioid
Receptor
(Ki, nM)

Bovine β-

Casomorphin

-4

22 84 - - -

Bovine β-

Casomorphin

-5

6.5 40 130 3000 >10000

Bovine β-

Casomorphin

-7

57 >200 350 >10000 >10000

Human β-

Casomorphin

-4

19 750 - - -

Human β-

Casomorphin

-5

- - 390 >10000 >10000

Human β-

Casomorphin

-7

- - 1200 >10000 >10000

Morphiceptin 0.15 20 20 2000 >10000

Table 1: Opioid activity and receptor binding affinities of various beta-casomorphin peptides.

Data compiled from multiple sources.

Experimental Protocols
Enzymatic Digestion of Casein for Beta-Casomorphin
Release
This protocol describes a typical in vitro digestion method to simulate the gastrointestinal

release of beta-casomorphins from casein.
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Materials:

Bovine casein (A1 or A2 variant)

Pepsin (from porcine gastric mucosa)

Pancreatin (from porcine pancreas)

Hydrochloric acid (HCl)

Sodium bicarbonate (NaHCO3)

Phosphate buffered saline (PBS)

Procedure:

Gastric Digestion:

1. Suspend casein in distilled water at a concentration of 50 mg/mL.

2. Adjust the pH to 2.0 with 1 M HCl.

3. Add pepsin to a final enzyme-to-substrate ratio of 1:100 (w/w).

4. Incubate the mixture at 37°C for 2 hours with constant stirring.

Intestinal Digestion:

1. Neutralize the gastric digest to pH 7.0 with 1 M NaHCO3.

2. Add pancreatin to a final enzyme-to-substrate ratio of 1:50 (w/w).

3. Incubate the mixture at 37°C for 4 hours with constant stirring.

Enzyme Inactivation:

1. Terminate the digestion by heating the mixture at 95°C for 10 minutes.

Sample Preparation for Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10794742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Centrifuge the digest at 10,000 x g for 20 minutes to remove undigested protein.

2. Collect the supernatant containing the released peptides for further purification and

analysis.

Purification of Beta-Casomorphins by High-Performance
Liquid Chromatography (HPLC)
This protocol outlines the reversed-phase HPLC method for the purification of beta-
casomorphins from the casein digest.

Materials:

Casein digest supernatant

Trifluoroacetic acid (TFA)

Acetonitrile (ACN), HPLC grade

Water, HPLC grade

C18 reversed-phase HPLC column (e.g., μBondapak C18, 10 μm, 3.9 x 300 mm)

Procedure:

Sample Preparation:

1. Acidify the casein digest supernatant with TFA to a final concentration of 0.1%.

2. Filter the sample through a 0.45 μm syringe filter.

HPLC Conditions:

1. Mobile Phase A: 0.1% TFA in water

2. Mobile Phase B: 0.1% TFA in acetonitrile

3. Gradient: A linear gradient from 5% to 60% Mobile Phase B over 60 minutes.
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4. Flow Rate: 1.0 mL/min

5. Detection: UV absorbance at 214 nm and 280 nm.

Fraction Collection:

1. Collect fractions corresponding to the peaks of interest.

Further Purification (Optional):

1. If necessary, perform a second purification step using a different column (e.g., μ-Porasil)

or a shallower gradient to achieve higher purity.

Guinea Pig Ileum Bioassay for Opioid Activity
This classic bioassay measures the inhibitory effect of opioids on the electrically stimulated

contractions of the guinea pig ileum.

Materials:

Male guinea pig (250-350 g)

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2,

NaHCO3 25, glucose 11)

Acetylcholine

Naloxone (opioid antagonist)

Organ bath with stimulating electrodes

Isotonic transducer and data acquisition system

Procedure:

Tissue Preparation:

1. Euthanize the guinea pig and excise a segment of the terminal ileum.
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2. Remove the longitudinal muscle strip with the attached myenteric plexus.

3. Mount the tissue strip in an organ bath containing Krebs solution, maintained at 37°C and

bubbled with 95% O2 / 5% CO2.

Stimulation and Recording:

1. Apply electrical field stimulation (e.g., 0.1 Hz, 1 ms duration, supramaximal voltage) to

induce twitch contractions.

2. Record the isometric contractions using an isotonic transducer.

Assay:

1. After a stabilization period, add the beta-casomorphin sample to the organ bath in a

cumulative concentration-dependent manner.

2. Record the inhibition of the twitch contractions.

3. Calculate the IC50 value (the concentration that causes 50% inhibition of the twitch

response).

4. To confirm opioid receptor-mediated effects, test the ability of naloxone to reverse the

inhibition caused by the beta-casomorphin.

Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
Beta-casomorphins exert their effects primarily through the activation of the μ-opioid receptor,

a G-protein coupled receptor (GPCR). Upon binding of a beta-casomorphin, the receptor

undergoes a conformational change, leading to the activation of intracellular signaling

cascades.
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Caption: Mu-opioid receptor signaling cascade.
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Experimental Workflow for Beta-Casomorphin Discovery
The following diagram illustrates the general workflow employed in the initial discovery and

characterization of beta-casomorphins.

Bovine Casein Peptone

Chloroform/Methanol
Extraction

Adsorption Chromatography
(Charcoal, Amberlite XAD-2)

High-Performance Liquid
Chromatography (HPLC)
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Chromatography

(Bio-Gel P-2)

Purified Peptides

Guinea Pig Ileum
Bioassay Amino Acid Sequencing

Opioid Activity
(IC50)

Peptide Sequence
(e.g., Tyr-Pro-Phe-Pro-Gly-Pro-Ile)
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Caption: Workflow for beta-casomorphin discovery.

Conclusion
The discovery of beta-casomorphins marked a significant milestone in our understanding of

the biological effects of food-derived peptides. The meticulous experimental work of the early

researchers laid the foundation for decades of subsequent studies into the physiological roles

of these opioid peptides. This technical guide has provided a comprehensive overview of the

history of beta-casomorphin discovery, from their initial isolation and characterization to the

elucidation of their mechanism of action. The detailed experimental protocols and quantitative

data presented herein are intended to serve as a valuable resource for researchers and

scientists in the fields of food science, pharmacology, and drug development. Further research

into the complex interactions of beta-casomorphins with the human body will undoubtedly

continue to reveal new insights into the intricate relationship between diet and health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

2. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Discovery of Beta-Casomorphins: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10794742#history-of-beta-casomorphin-discovery]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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